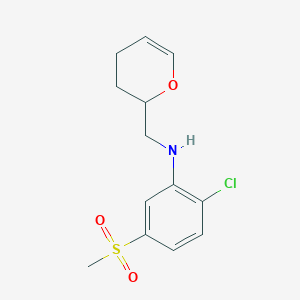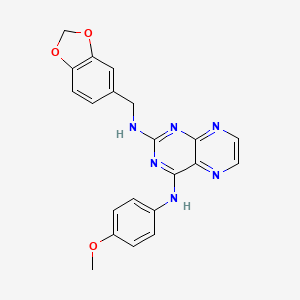
N1-allyl-N2-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-allyl-N2-phenyloxalamide” suggests a compound that contains an allyl group and a phenyl group attached to an oxalamide moiety . The allyl group is a substituent with the structural formula −CH2−HC=CH2 . It consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The phenyl group refers to a ring of 6 carbon atoms, i.e., a benzene ring, minus one hydrogen atom.
Molecular Structure Analysis
The molecular structure would consist of an oxalamide core with an allyl group and a phenyl group attached. The allyl group could potentially participate in conjugation with the oxalamide group, leading to interesting electronic properties .Chemical Reactions Analysis
The allyl group is known to be quite reactive and can participate in a variety of reactions, including substitutions and additions . The phenyl group, being an aromatic system, is relatively stable but can undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the degree of conjugation, and the overall shape of the molecule would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Allelochemical Stress and Antioxidant Response
A study on the effects of allelochemicals on aquatic unicellular algae Chlorella vulgaris found that exposure to N-phenyl-2-naphthylamine, a compound related to N1-allyl-N2-phenyloxalamide, significantly increased the activities of antioxidant enzymes, indicating oxidative damage and inhibition of photosynthesis. This suggests that similar compounds might influence oxidative stress responses in aquatic organisms (Qian et al., 2009).
Bioactivity of Phenylpropanoids
Research on the leaves of Piper betle L. identified a new ether derivative of phenylpropanoid, demonstrating significant antioxidant activity and cytotoxic effects against various cancer cell lines. This highlights the potential therapeutic applications of phenylpropanoid derivatives, related to the structural family of N1-allyl-N2-phenyloxalamide, in cancer treatment (Atiya et al., 2018).
Novel Synthetic Approaches
A novel one-pot synthetic approach developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the synthetic versatility of compounds structurally related to N1-allyl-N2-phenyloxalamide. This method is high yielding and operationally simple, providing a useful formula for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Anti-inflammatory and Antimicrobial Properties
Compounds from the Illicium species, sharing functional groups with N1-allyl-N2-phenyloxalamide, demonstrated significant anti-inflammatory activity by inhibiting histamine release and reducing TNF-alpha levels in RBL-2H3 cells. This suggests potential applications of N1-allyl-N2-phenyloxalamide derivatives in treating inflammatory diseases (Matsui et al., 2007).
Mecanismo De Acción
Target of Action
The compound’s primary targets and their roles are currently under investigation .
Mode of Action
It is known that the compound has a significant impact on the crystallization process of certain polymers
Biochemical Pathways
It is known that the compound plays a role in the crystallization process of certain polymers . The downstream effects of these pathways are currently under investigation.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-phenyl-N-prop-2-enyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-8-12-10(14)11(15)13-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTOZHCXAFTUOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-phenyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

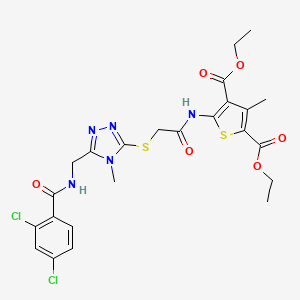
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2773746.png)

![8-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2773748.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2773749.png)
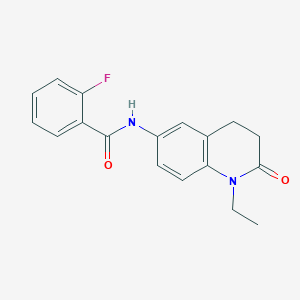
![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(6-fluoropyridine-3-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2773751.png)
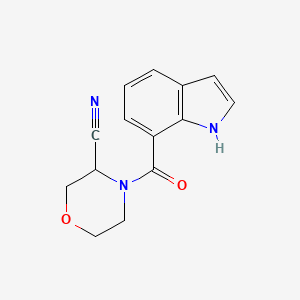

amine hydrochloride](/img/structure/B2773756.png)
![(4-methylpiperidino)[1-(6-morpholino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2773757.png)
![5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2773760.png)
